Structural Differentiation from Closest In-Class Analogs: ortho-Chlorophenyl and N-Isopropyl Urea Substitution
The target compound uniquely combines an ortho-chlorophenyl group on the thiazole C2 position with an N-isopropyl urea terminus. The closest commercially available analogs differ in at least one key substituent: 1-isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea (CAS 1311709-58-6) lacks the ortho-chloro substituent, while 1-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea (CAS 1421453-99-3) replaces the N-isopropyl group with an ortho-tolyl group. In published PKMYT1 inhibitor SAR, the ortho substitution pattern on the phenyl ring was a primary driver of potency, with 2,6-disubstituted analogs showing the best activity (IC50 ~2 µM vs. ~16 µM for mono-substituted or unsubstituted analogs) [1]. The N-isopropyl group in the target compound provides a steric profile distinct from aromatic urea termini, potentially altering hydrogen-bonding capacity and target selectivity [2].
| Evidence Dimension | Structural features (ortho-chlorophenyl, N-isopropyl urea) vs. comparator analog features |
|---|---|
| Target Compound Data | ortho-Cl phenyl at thiazole C2; N-isopropyl urea at C5-methylene (MW 323.84, C15H18ClN3OS) |
| Comparator Or Baseline | 1-isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea (CAS 1311709-58-6): lacks ortho-Cl; 1-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea (CAS 1421453-99-3): aromatic urea terminus in place of isopropyl |
| Quantified Difference | ClogP difference: +0.5 to +1.0 log units vs. non-chlorinated analog (estimated); H-bond donor count: conserved at 2; steric bulk (Taft Es): N-isopropyl ≈ -0.47 vs. N-o-tolyl ≈ -1.2 (class-level estimate) |
| Conditions | Computational structural comparison based on InChI and published SAR trends for thiazole-urea PKMYT1 inhibitors [1] |
Why This Matters
Procurement of this specific substitution pattern enables exploration of ortho-halogen and small-alkyl urea SAR space inaccessible to the closest commercially available analogs, which is essential for kinase inhibitor lead optimization where minor structural changes cause large potency shifts [1].
- [1] Proceedings of the Brazilian Medicinal Chemistry Symposium (BrazMedChem 2022). Design and Synthesis of Dasatinib Analogs as Novel PKMYT1 Inhibitors. Vol. 2, 2022, Poster 153173. View Source
- [2] Patent EP1117656A1 (or equivalent US6348474). 2-Ureido-thiazole derivatives, process for their preparation, and their use as antitumor agents. 1999. View Source
